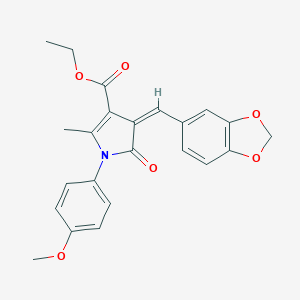
ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. It is a pyrrole derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have suggested that it may act by inducing apoptosis in cancer cells, inhibiting the activity of inflammatory enzymes, and disrupting the bacterial membrane.
Biochemical and Physiological Effects:
Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to exhibit different biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells, inhibit the activity of inflammatory enzymes, and disrupt the bacterial membrane. In vivo studies have shown that it can reduce tumor growth and inflammation in animal models.
実験室実験の利点と制限
The advantages of using ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several potential future directions for the study of ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. These include:
1. Further investigation of its mechanism of action and structure-activity relationships to optimize its potency and selectivity.
2. Development of new synthetic methods and strategies to improve its yield, purity, and scalability.
3. Exploration of its potential as a lead compound for the development of new drugs for cancer, inflammation, and microbial infections.
4. Investigation of its potential as a building block for the synthesis of functional materials with specific properties and applications.
5. Study of its potential as a catalyst for different reactions, including asymmetric catalysis and green chemistry.
Conclusion:
Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a promising chemical compound that has been studied for its potential application in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations have been investigated, and several potential future directions for its study have been identified. Further research is needed to fully understand its potential and to develop new applications for its use.
合成法
There are different methods for synthesizing ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One of the most common methods involves the condensation of 4-methoxybenzaldehyde and 3,4-methylenedioxyphenylacetic acid, followed by cyclization and esterification. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
Ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential application in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as it has been found to exhibit cytotoxic activity against different cancer cell lines. It has also been studied for its potential as an anti-inflammatory and anti-microbial agent. In material science, it has been studied for its potential as a building block for the synthesis of functional materials. In catalysis, it has been studied for its potential as a catalyst in different reactions.
特性
製品名 |
ethyl 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
分子式 |
C23H21NO6 |
分子量 |
407.4 g/mol |
IUPAC名 |
ethyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C23H21NO6/c1-4-28-23(26)21-14(2)24(16-6-8-17(27-3)9-7-16)22(25)18(21)11-15-5-10-19-20(12-15)30-13-29-19/h5-12H,4,13H2,1-3H3/b18-11- |
InChIキー |
ILUWZMULZHVXCJ-WQRHYEAKSA-N |
異性体SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC)C |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC)C |
正規SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl (4Z)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(3-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298915.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298916.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298917.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298918.png)
![methyl 1-cyclohexyl-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298921.png)
![ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B298924.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298926.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298928.png)
![5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298930.png)
![ethyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B298931.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298932.png)